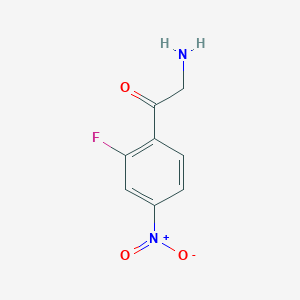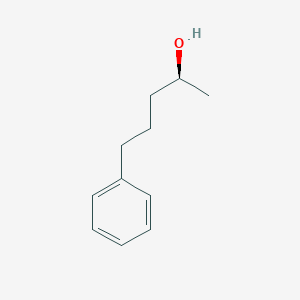
(S)-5-Phenyl-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Phenyl-2-pentanol is a chiral alcohol with a phenyl group attached to the fifth carbon of a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-5-Phenyl-2-pentanol can be synthesized through several methods. One common approach involves the reduction of (S)-5-Phenyl-2-pentanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of (S)-5-Phenyl-2-pentanone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Phenyl-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (S)-5-Phenyl-2-pentanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to (S)-5-Phenyl-2-pentane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (S)-5-Phenyl-2-pentanone.
Reduction: (S)-5-Phenyl-2-pentane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(S)-5-Phenyl-2-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-5-Phenyl-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group may engage in hydrophobic interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5-Phenyl-2-pentanol
- 5-Phenyl-1-pentanol
- 5-Phenyl-3-pentanol
Uniqueness
(S)-5-Phenyl-2-pentanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer ®-5-Phenyl-2-pentanol. The position of the phenyl group also distinguishes it from other phenyl-substituted pentanols, leading to unique chemical and physical properties.
Propriétés
Formule moléculaire |
C11H16O |
|---|---|
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(2S)-5-phenylpentan-2-ol |
InChI |
InChI=1S/C11H16O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1 |
Clé InChI |
ZFVFQRLBTBBQSK-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CCCC1=CC=CC=C1)O |
SMILES canonique |
CC(CCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







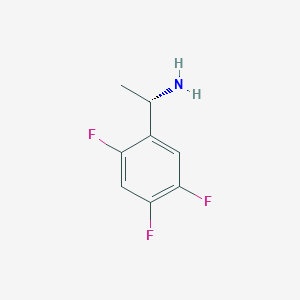
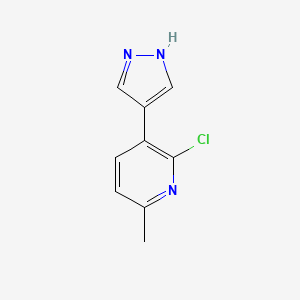


![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
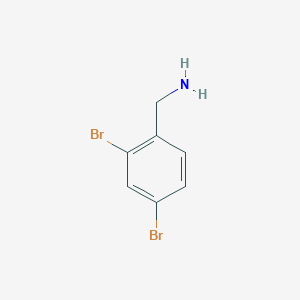
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
